4-Amino-D,L-benzylsuccinic Acid

Description

The exact mass of the compound 4-Aminobenzylsuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

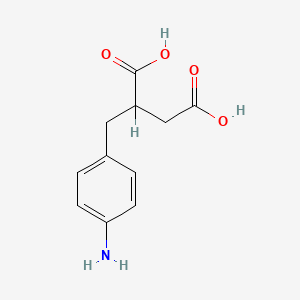

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-aminophenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEYHPQQWPDLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977010 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-53-2, 75043-31-1 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-D,L-benzylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-Amino-D,L-benzylsuccinic Acid, a compound of interest for its potential applications in biochemical research and drug discovery. The synthesis route described herein is a multi-step process commencing from readily available starting materials.

Synthesis Strategy

The synthesis of this compound can be strategically approached through a three-step process. This method involves an initial Stobbe condensation, followed by a reduction of both an alkene and a nitro group, and concluding with ester hydrolysis. This pathway is advantageous as it builds the carbon skeleton and incorporates the necessary functional groups in a controlled manner.

A plausible synthetic route begins with the Stobbe condensation of 4-nitrobenzaldehyde with diethyl succinate. This reaction, conducted in the presence of a strong base, forms an alkylidene succinic acid monoester. The subsequent step involves the reduction of the carbon-carbon double bond and the nitro group. Finally, hydrolysis of the ester yields the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester via Stobbe Condensation

The initial step involves the condensation of 4-nitrobenzaldehyde with diethyl succinate to form the intermediate, 2-((4-nitrophenyl)methylene)succinic acid 4-ethyl ester.

-

Materials:

-

4-Nitrobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, a mixture of 4-nitrobenzaldehyde and diethyl succinate (in equimolar amounts to the base) is added dropwise at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess tert-butanol is removed under reduced pressure.

-

The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

The precipitate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 2-((4-nitrophenyl)methylene)succinic acid 4-ethyl ester.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Step 2: Reduction of 2-((4-Nitrophenyl)methyl)succinic acid 4-ethyl ester

This step aims to reduce the carbon-carbon double bond of the alkylidene succinic acid and the nitro group. Catalytic hydrogenation is a common and effective method for this transformation.

-

Materials:

-

2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

-

Procedure:

-

The nitro-substituted alkylidene succinic acid ester from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 1-4 atm pressure).

-

The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed, or no further hydrogen uptake is observed.

-

The progress of the reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-((4-aminophenyl)methyl)succinic acid 4-ethyl ester.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions.

-

Materials:

-

2-((4-Aminophenyl)methyl)succinic acid 4-ethyl ester

-

Sodium hydroxide or Hydrochloric acid

-

Water

-

Ethanol (optional, as a co-solvent)

-

-

Procedure (Basic Hydrolysis):

-

The amino ester from Step 2 is dissolved in a mixture of water and ethanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC until the starting material is completely consumed.

-

After cooling to room temperature, the reaction mixture is neutralized with hydrochloric acid to a pH of approximately 7.

-

The product may precipitate upon neutralization. If not, the solution can be concentrated, and the pH carefully adjusted to the isoelectric point of the amino acid to induce precipitation.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Quantitative Data

| Step | Product | Starting Materials | Molar Ratio (Starting Materials) | Typical Yield (%) | Purity (%) |

| 1 | 2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester | 4-Nitrobenzaldehyde, Diethyl succinate, Potassium tert-butoxide | 1 : 1 : 1.1 | 70-85 | >95 (after purification) |

| 2 | 2-((4-Aminophenyl)methyl)succinic acid 4-ethyl ester | 2-((4-Nitrophenyl)methylene)succinic acid 4-ethyl ester, H₂, 10% Pd/C | Substrate : Catalyst (w/w) ~10:1 | 85-95 | >98 |

| 3 | This compound | 2-((4-Aminophenyl)methyl)succinic acid 4-ethyl ester, NaOH | 1 : 2-3 | 80-90 | >99 (after recrystallization) |

Note: The yields and purities are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on the specific reaction conditions and scale.

Visualizations

mechanism of action of 4-Amino-D,L-benzylsuccinic Acid

An In-depth Technical Guide on the Mechanism of Action of 4-Amino-D,L-benzylsuccinic Acid

Abstract

This compound is a derivative of benzylsuccinic acid, recognized primarily for its role as a competitive inhibitor of metalloenzymes, particularly zinc-dependent carboxypeptidases. Its mechanism of action is rooted in its structural analogy to the C-terminal end of peptide substrates, enabling it to bind with high affinity to the enzyme's active site. This guide provides a detailed examination of its molecular interactions, inhibitory kinetics, and the broader implications of its activity against key enzyme targets such as Carboxypeptidase A and Glutamate Carboxypeptidase II. It includes summaries of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of Carboxypeptidases

This compound functions as a potent, competitive inhibitor of carboxypeptidases, such as Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[1][2][3] The core of its inhibitory action lies in its structural design as a biomimetic of a peptide substrate at the point of hydrolysis.[1]

-

Substrate Mimicry : The molecule is an analogue of the amino acid phenylalanine, which allows it to fit effectively into the active site of enzymes that recognize and cleave C-terminal amino acids.[1]

-

Competitive Binding : By resembling the natural substrate, it competes for binding to the enzyme's active site. This prevents the binding and subsequent cleavage of the actual substrate.[1] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.[2]

-

Structural Features for Potency : The dicarboxylic acid nature of the succinic acid backbone is critical for its high inhibitory potency, often making it a stronger inhibitor than corresponding monocarboxylic acids.[1] The addition of the 4-amino group to the benzyl ring can introduce new functional interactions within the enzyme's active site, potentially altering its binding affinity and specificity.[1]

Molecular Interactions at the Enzyme Active Site

The high-affinity binding of benzylsuccinate derivatives to carboxypeptidases is a result of a coordinated set of interactions between the inhibitor's functional groups and the enzyme's active site residues.[2]

-

Zinc Chelation : One of the two carboxylate groups on the succinic acid backbone is primarily responsible for chelating the essential zinc ion (Zn²⁺) located in the catalytic center of the enzyme. This direct coordination is a fundamental aspect of the inhibitory mechanism for this class of compounds.[2]

-

Terminal Carboxylate Interaction : The second, non-coordinating carboxylate group forms crucial hydrogen bonds and salt bridge interactions with key amino acid residues within the active site.[2]

-

Hydrophobic Pocket Binding : The aromatic benzyl group fits into a hydrophobic pocket (the S1' subsite) of the enzyme, mimicking the side chain of a C-terminal aromatic amino acid like phenylalanine.[2][4] This interaction is critical for binding specificity and affinity.

-

Role of the 4-Amino Group : The amino group on the benzyl ring can alter the electronic properties of the molecule and provides a site for potential additional hydrogen bonding or ionic interactions within the active site, further refining its inhibitory characteristics.[1]

The combination of these interactions—metal coordination, hydrogen bonding, and hydrophobic contacts—results in the potent and specific inhibition of carboxypeptidases.[2]

Quantitative Inhibition Data

While specific kinetic data for this compound is not extensively detailed in the available literature, data for its parent compound and related structures illustrate the potency of this inhibitor class.[1][2] Inhibition constants (Kᵢ) for many carboxypeptidase inhibitors are typically in the nanomolar to micromolar range.[2]

| Inhibitor | Enzyme | Inhibition Type | Kᵢ Value | Citation |

| L-benzylsuccinate | Wheat Serine Carboxypeptidase II | Competitive | 0.2 mM | [1] |

| D,L-benzylsuccinic acid | Carboxypeptidase A (CPA) | Competitive | Not Specified | [1][5] |

| Carboxypeptidase G2 Inhibitor | Carboxypeptidase G2 (CPG2) | Not Specified | 0.3 µM | [6] |

| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Glutamate Carboxypeptidase II (GCPII) | Competitive | IC₅₀ = 300 pM | [7] |

Extended Target Profile: Glutamate Carboxypeptidase II (GCPII)

Beyond pancreatic carboxypeptidases, inhibitors with a similar chemical scaffold have been developed to target Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[7][8] GCPII is a zinc metalloenzyme that hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and L-glutamate.[8][9]

The inhibition of GCPII is a key therapeutic strategy in the context of various neurological disorders.[7] By blocking GCPII, inhibitors prevent the breakdown of NAAG. This leads to two primary neuroprotective effects:

-

Increased NAAG Levels : Elevated NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is neuroprotective.[7][8]

-

Reduced Glutamate Levels : The inhibition reduces the production of glutamate from NAAG hydrolysis, thereby mitigating glutamate-mediated excitotoxicity, a key factor in neuronal damage in conditions like stroke and neuropathic pain.[7][9]

Given the structural similarities between the active sites of zinc metallopeptidases, this compound may also exhibit activity against GCPII, a possibility that warrants further investigation for drug development professionals.

Experimental Protocols

Carboxypeptidase A (CPA) Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard enzymatic assay procedures for CPA and is suitable for determining the inhibitory activity of compounds like this compound.[10] The assay measures the hydrolysis of the substrate hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm.

A. Reagents and Materials:

-

Buffer : 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.

-

Substrate Stock : 10 mM Hippuryl-L-phenylalanine dissolved in 100% ethanol.

-

Substrate Working Solution : Dilute the substrate stock in the Buffer to a final concentration of 1.0 mM.

-

Enzyme : Carboxypeptidase A solution (e.g., 4-8 units/mL in cold buffer).

-

Inhibitor Stock : this compound dissolved in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10 mM).

-

Equipment : UV-Vis spectrophotometer with temperature control, quartz cuvettes.

B. Assay Procedure:

-

Reaction Setup : Prepare reaction mixtures in cuvettes. For a 3.0 mL final volume:

-

Blank Reaction : 2.9 mL of Substrate Working Solution + 0.1 mL of enzyme diluent (buffer).

-

Control Reaction (No Inhibitor) : 2.9 mL of Substrate Working Solution.

-

Test Reaction (With Inhibitor) : 2.8 mL of Substrate Working Solution + 0.1 mL of the desired concentration of inhibitor solution (prepare serial dilutions).

-

-

Equilibration : Equilibrate all cuvettes and the enzyme solution to 25°C in the spectrophotometer.

-

Initiate Reaction : To the Control and Test cuvettes, add 0.1 mL of the Carboxypeptidase A enzyme solution. Mix immediately by inversion.

-

Data Acquisition : Immediately begin recording the increase in absorbance at 254 nm (A₂₅₄) every 15 seconds for approximately 5 minutes.

-

Analysis :

-

Calculate the rate of reaction (ΔA₂₅₄/minute) from the linear portion of the curve for both control and test reactions.

-

The percent inhibition is calculated as: [1 - (Rate_Test / Rate_Control)] * 100.

-

To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

To determine the Kᵢ and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

-

X-ray Crystallography for Inhibitor-Enzyme Complex Analysis

X-ray crystallography provides a static, high-resolution snapshot of how an inhibitor binds within the enzyme's active site.[2] This method was used to elucidate the binding mode of L-benzylsuccinic acid with Carboxypeptidase T, revealing critical insights into substrate recognition and catalysis.[4]

A. General Methodology:

-

Protein Expression and Purification : The target enzyme (e.g., Carboxypeptidase A) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Co-crystallization : The purified enzyme is mixed with a molar excess of the inhibitor (this compound) and incubated to allow for complex formation. Crystallization conditions (e.g., pH, precipitant, temperature) are screened to find those that produce high-quality, single crystals of the enzyme-inhibitor complex.

-

Data Collection : The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement :

-

The diffraction data is processed to determine the electron density map of the unit cell.

-

The structure is solved using molecular replacement, using a known structure of the enzyme as a search model.

-

The inhibitor molecule is manually built into the electron density observed in the active site.

-

The complete model is refined against the experimental data to optimize its geometry and fit to the electron density map.

-

-

Structural Analysis : The final, refined structure reveals the precise orientation of the inhibitor and its specific interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) with the amino acid residues of the active site. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.[4]

References

- 1. This compound | 61445-53-2 | Benchchem [benchchem.com]

- 2. This compound | RUO | Sigma-Aldrich [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. rcsb.org [rcsb.org]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer | The EMBO Journal [link.springer.com]

- 10. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]

The Structure-Activity Relationship of Benzylsuccinic Acid Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylsuccinic acid and its derivatives represent a versatile class of small molecules with a broad spectrum of biological activities, positioning them as compelling scaffolds in drug discovery and development. Primarily recognized for their potent inhibition of metalloenzymes, particularly carboxypeptidase A (CPA), their therapeutic potential extends to metabolic disorders, cancer, and beyond. The core structure, characterized by a benzyl group attached to a succinic acid moiety, provides a key framework for interaction with enzyme active sites. Strategic modifications to this scaffold have been shown to significantly modulate potency and selectivity, offering a rich landscape for structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the SAR of benzylsuccinic acid derivatives, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key molecular pathways to inform future research and therapeutic design.

Core Biological Activities and Molecular Targets

The biological effects of benzylsuccinic acid derivatives are primarily attributed to their ability to interact with and modulate the activity of specific enzymes and receptors.

Inhibition of Carboxypeptidase A (CPA)

(S)-2-benzylsuccinic acid is a well-established and potent competitive inhibitor of Carboxypeptidase A, a zinc-containing metalloenzyme responsible for hydrolyzing C-terminal amino acids with aromatic or bulky aliphatic side chains.[1][2] The inhibitory activity stems from the ability of the two carboxylate groups of benzylsuccinic acid to coordinate with the active site zinc ion and mimic the tetrahedral transition state of peptide hydrolysis.[1][3] The active site of CPA features a hydrophobic S1' pocket that accommodates the benzyl group of the inhibitor, contributing to binding affinity.[3][4] Key amino acid residues in the active site, such as Arg-145, Tyr-248, and Glu-270, are crucial for substrate and inhibitor binding.[1]

Inhibition of Nna1 (Cytosolic Carboxypeptidase)

Derivatives of 2-benzylsuccinic acid have also demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase.[2] Inhibition of Nna1 has been observed at millimolar concentrations, suggesting a broader activity against carboxypeptidases beyond CPA.[2]

Modulation of Insulin Signaling

Benzylsuccinic acid derivatives can directly influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[2][5] This interaction can modulate glucose uptake and metabolism, forming the basis for the development of hypoglycemic agents.[5]

Anticancer Activity

Certain derivatives of benzylsuccinic acid have exhibited promising anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[2][6] The precise mechanisms are still under investigation but are believed to involve the intrinsic mitochondrial pathway.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of benzylsuccinic acid derivatives can be significantly altered by modifications at various positions of the molecule.

SAR for Carboxypeptidase A Inhibition

The following table summarizes the inhibitory activity (Ki) of various benzylsuccinic acid derivatives against Carboxypeptidase A, highlighting key structural modifications and their impact on potency.

| Derivative | Modification | Ki (µM) | Key Observations & References |

| (2RS)-2-Benzylsuccinic acid | Parent compound (racemic) | 0.22 ± 0.05 | Potent inhibitor, serving as a benchmark.[2][7][8] |

| (R)-2-Benzyl-2-methylsuccinic acid | Methyl group at C2 | 0.15 | Introduction of a methyl group at the alpha position can slightly enhance potency, potentially by occupying a small cavity in the active site.[9] |

| (S)-2-Benzyl-2-methylsuccinic acid | Methyl group at C2 | 17 | Stereochemistry at C2 is critical; the (S)-enantiomer is significantly less potent.[9] |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxylate replaced with phosphonate | 0.22 ± 0.05 | Phosphonic acid analog is equipotent to the parent compound, indicating the phosphonate group can effectively mimic the tetrahedral transition state.[7][8] |

| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | Monoethyl ester of phosphonic acid analog | 0.72 ± 0.3 | Esterification of the phosphonate slightly reduces potency.[7][8] |

| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | Thio-analog of the monoethyl ester | 2.1 ± 0.6 | Replacement of oxygen with sulfur in the phosphonate ester further reduces potency.[7][8] |

| (2RS)-2-Benzyl-4-phosphonobutyric acid | Chain extension of phosphonic acid analog | 370 ± 60 | Increasing the distance between the phosphonate and the other carboxylate group drastically decreases inhibitory activity.[7][8] |

| 2-Benzyl-3-hydroxybutanoic acid | Carboxylate replaced with hydroxyl | 107 | A hydroxyl group is a much weaker zinc-ligating group compared to a carboxylate, leading to a significant loss of potency.[2][7] |

SAR for Hypoglycemic Activity

The development of the antidiabetic drug mitiglinide, a derivative of (S)-2-benzylsuccinic acid, underscores the potential of this scaffold in managing hyperglycemia.[2] SAR studies have shown that specific amide derivatives of benzylsuccinic acid exhibit significant hypoglycemic activity. For instance, compounds 6c, 6e, and 6g from a synthesized series demonstrated good hypoglycemic effects, with 6e showing potency comparable to nateglinide.[10] The general structure involves the amidation of one of the carboxylic acid groups, often with a cyclic amine moiety, while retaining the core benzylsuccinic acid structure.

SAR for Anticancer Activity

While extensive quantitative SAR data for a broad range of benzylsuccinic acid derivatives as anticancer agents is still emerging, studies on related structures provide valuable insights. The induction of apoptosis is a key mechanism. The cytotoxic effects are often evaluated using assays like the MTT assay to determine the IC50 values against various cancer cell lines. For example, some benzoic acid derivatives have shown potent anticancer activity, with IC50 values in the micromolar range against cell lines like MCF-7.[11][12] The lipophilicity and the nature and position of substituents on the aromatic ring are expected to play a crucial role in the anticancer potency of benzylsuccinic acid derivatives.

Experimental Protocols

General Synthesis of Benzylsuccinic Acid Derivatives

A common synthetic route to benzylsuccinic acid involves the condensation of ethyl succinate with a substituted benzaldehyde, followed by hydrolysis, anhydridization, amidation, and hydrogenation.[10] Another approach is the benzylation of diethyl succinate using a benzyl halide in the presence of a base, followed by hydrolysis.

Example Protocol: Benzylation of Ethyl Acetoacetate (a precursor step)

-

To a suspension of sodium (0.17 g) in 30 ml of absolute ethanol, add ethyl acetoacetate (0.91 g) dropwise after the sodium has dissolved.

-

Reflux the mixture for 30 minutes.

-

Add a solution of benzyl chloride (0.974 g) dropwise.

-

Reflux the resulting mixture for 11 hours.[7]

Further steps would involve hydrolysis and purification to yield the desired benzylsuccinic acid derivative.

Carboxypeptidase A Inhibition Assay

The inhibitory activity against CPA is typically determined using a spectrophotometric assay that measures the rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine.

Protocol Outline:

-

Reagents:

-

Carboxypeptidase A enzyme solution.

-

Substrate solution (e.g., hippuryl-L-phenylalanine).

-

Buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5).

-

Inhibitor solutions (benzylsuccinic acid derivatives at various concentrations).

-

-

Procedure:

-

In a 96-well plate, add the enzyme, buffer, and inhibitor solution.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 254 nm over time, which corresponds to the formation of hippuric acid.

-

Calculate the initial reaction velocities and determine the IC50 or Ki values by plotting the data.[7]

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol Outline:

-

Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the benzylsuccinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13][14][15][16][17]

Glucose Uptake Assay for Hypoglycemic Activity

This assay measures the ability of cells (e.g., adipocytes or muscle cells) to take up glucose from the surrounding medium in response to insulin and the test compound.

Protocol Outline:

-

Cell Culture and Differentiation: Culture and differentiate appropriate cell lines (e.g., 3T3-L1 adipocytes or L6 myotubes).

-

Treatment: Pre-treat the cells with the benzylsuccinic acid derivatives.

-

Insulin Stimulation: Stimulate the cells with insulin to induce glucose uptake.

-

Glucose Uptake Measurement: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of glucose uptake and compare the effects of the test compounds to controls.[18][19][20][21][22]

Signaling Pathways and Mechanisms of Action

The biological activities of benzylsuccinic acid derivatives are mediated through their interaction with key signaling pathways.

Inhibition of Insulin Receptor Signaling

Benzylsuccinic acid derivatives can interfere with the initial steps of the insulin signaling cascade. By inhibiting the binding of insulin to its receptor and the subsequent autophosphorylation and activation of the receptor's tyrosine kinase domain, these compounds can modulate downstream signaling events that control glucose transport and metabolism.[5]

Caption: Inhibition of the Insulin Signaling Pathway by Benzylsuccinic Acid Derivatives.

Induction of Apoptosis in Cancer Cells

The anticancer effects of some succinic acid derivatives are linked to the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway.[6] This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Caption: Proposed Intrinsic Apoptosis Pathway Induced by Benzylsuccinic Acid Derivatives.

Conclusion and Future Directions

Benzylsuccinic acid derivatives have demonstrated significant potential as modulators of key biological targets, with established activity against carboxypeptidase A and promising applications in the fields of diabetes and oncology. The structure-activity relationships explored herein highlight the critical role of stereochemistry and the nature of substituents on the succinic acid and benzyl moieties in determining biological activity. Future research should focus on expanding the chemical diversity of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. Further elucidation of their mechanisms of action, particularly in the context of anticancer and hypoglycemic effects, will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the development of novel benzylsuccinic acid-based drugs.

References

- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. proteopedia.org [proteopedia.org]

- 4. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]

- 5. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]

- 19. researchgate.net [researchgate.net]

- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. promega.com [promega.com]

An In-depth Technical Guide to 4-Amino-D,L-benzylsuccinic Acid

This guide provides core technical specifications for 4-Amino-D,L-benzylsuccinic Acid, a biochemical reagent utilized in life science research. It is a potent competitive inhibitor of carboxypeptidase and serves as a synthetic intermediate in medicinal chemistry.[1][2]

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄[1][3][4] |

| Molecular Weight | 223.23 g/mol [1][3][4] |

| Alternate Names | 2-[(4-Aminophenyl)methyl]butanedioic Acid[1][3] |

| CAS Number | 75043-31-1[1][2][4] |

Logical Relationship Diagram

The following diagram illustrates the direct association between the chemical entity and its primary molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

The Stereochemical Landscape of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, resolution, and stereospecific analysis of 4-Amino-D,L-benzylsuccinic Acid, a potent competitive inhibitor of carboxypeptidases. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the critical stereochemical aspects of this compound, including detailed experimental protocols and quantitative data to support further investigation and application.

Introduction: The Significance of Stereochemistry

This compound is a molecule of significant interest due to its potent inhibitory activity against carboxypeptidases.[1] As an analogue of the C-terminal portion of peptide substrates, it effectively blocks the active site of these enzymes.[2] The presence of a chiral center at the carbon atom bearing the benzyl group means that this compound exists as a pair of enantiomers: 4-Amino-D-benzylsuccinic Acid and 4-Amino-L-benzylsuccinic Acid. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly greater potency or a different pharmacological profile than the other. Therefore, a thorough understanding of the stereochemistry of this compound is paramount for its application in drug design and biochemical studies.

Stereoselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure forms of 4-Amino-benzylsuccinic Acid can be achieved through two primary approaches: stereoselective synthesis or the resolution of the racemic mixture.

Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. While highly efficient, the development of a stereoselective synthesis pathway can be complex and may require specialized chiral catalysts or starting materials.

Resolution of Racemic Mixtures: This is a more common and often more practical approach for obtaining the individual enantiomers. Several techniques can be employed:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with an acid.

-

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes.[4] For instance, a lipase or protease can be used to selectively catalyze a reaction (e.g., hydrolysis of an ester derivative) with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[5][6] This allows for the separation of the reacted and unreacted forms. For amino acid derivatives, enzymes like papain have been used for the asymmetric synthesis of anilides from N-acylated amino acids, enabling the separation of L- and D-enantiomers.[5]

Quantitative Analysis of Enantiomers

The determination of the enantiomeric purity of a sample is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[7][8][9] The choice of the CSP and the mobile phase is critical for achieving successful separation of the enantiomers.

Quantitative Data Summary

| Parameter | 4-Amino-D-benzylsuccinic Acid | 4-Amino-L-benzylsuccinic Acid | Racemic this compound |

| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the L-enantiomer. | Expected to be equal in magnitude but opposite in sign to the D-enantiomer. | 0° |

| Melting Point | Expected to be identical to the L-enantiomer. | Expected to be identical to the D-enantiomer. | May differ from the pure enantiomers. |

| Carboxypeptidase Inhibition (Ki) | Expected to have a distinct inhibition constant. | Expected to have a distinct inhibition constant. | Represents a composite value of both enantiomers. |

| Enantiomeric Excess (e.e.) | N/A | N/A | 0% |

Detailed Experimental Protocols

The following are generalized protocols for the resolution and analysis of this compound, based on established methods for similar compounds. Researchers should optimize these protocols for their specific experimental conditions.

Protocol for Resolution by Diastereomeric Salt Formation

Objective: To separate the D and L enantiomers of this compound using a chiral resolving agent.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Filter paper and funnel

-

Crystallization dish

Procedure:

-

Salt Formation: Dissolve racemic this compound in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in methanol.

-

Slowly add the resolving agent solution to the amino acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

Recovery of Enantiomer: Dissolve the isolated diastereomeric salt in water and add 1 M HCl until the pH is acidic. The enantiomerically enriched 4-Amino-benzylsuccinic Acid will precipitate.

-

Collect the precipitated amino acid by vacuum filtration, wash with cold water, and dry.

-

Analysis: Determine the enantiomeric purity of the recovered amino acid using chiral HPLC (see Protocol 4.3).

Protocol for Enzymatic Resolution via Ester Hydrolysis

Objective: To selectively hydrolyze one enantiomer of a derivative of this compound using a lipase.

Materials:

-

Racemic this compound dimethyl ester (or other suitable ester)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene)

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: Suspend the racemic ester in a biphasic system of phosphate buffer and an organic solvent.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by TLC or HPLC.

-

Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separate the aqueous and organic layers using a separatory funnel.

-

Isolation of Products: The unreacted ester will be in the organic layer, and the hydrolyzed amino acid will be in the aqueous layer.

-

Acidify the aqueous layer to precipitate the enantiomerically enriched amino acid.

-

Evaporate the organic solvent to recover the enantiomerically enriched ester.

-

Hydrolysis of Remaining Ester: The recovered ester can be hydrolyzed chemically (e.g., using NaOH followed by acidification) to obtain the other enantiomer of the amino acid.

-

Analysis: Determine the enantiomeric purity of both the hydrolyzed amino acid and the amino acid obtained from the unreacted ester using chiral HPLC.

Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric composition of a sample of 4-Amino-benzylsuccinic Acid.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a protein-based or polysaccharide-based column)

-

Mobile phase (e.g., a mixture of hexane, ethanol, and trifluoroacetic acid, to be optimized based on the column)

-

Sample of 4-Amino-benzylsuccinic Acid dissolved in the mobile phase

-

Reference standards of the racemic mixture and, if available, the pure enantiomers.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a known concentration of the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Visualizing Experimental Workflows and Biological Interactions

The following diagrams, generated using the DOT language, illustrate key processes related to the stereochemistry of this compound.

Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Caption: Competitive inhibition of carboxypeptidase by 4-Amino-benzylsuccinic Acid.

Conclusion

The stereochemistry of this compound is a critical factor influencing its biological activity as a carboxypeptidase inhibitor. The ability to prepare and analyze enantiomerically pure forms of this compound is essential for its development as a pharmacological tool or therapeutic agent. This guide provides a foundational understanding and practical protocols to aid researchers in the stereospecific investigation of this compound. Further research is warranted to elucidate the specific activity of each enantiomer and to develop optimized, scalable methods for their preparation.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 61445-53-2 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scas.co.jp [scas.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli [mdpi.com]

- 11. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 4-Amino-D,L-benzylsuccinic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-D,L-benzylsuccinic acid is a synthetic molecule of significant interest in the fields of enzymology and medicinal chemistry. Its primary biological role is characterized by its potent competitive inhibition of carboxypeptidases, a class of metalloenzymes crucial for various physiological processes. This document provides an in-depth technical guide on the core biological functions of this compound, with a focus on its mechanism of action as an enzyme inhibitor. It also explores its role as a precursor in the synthesis of the antiepileptic drug Vigabatrin. This whitepaper summarizes quantitative data, details experimental protocols, and provides visualizations of key molecular interactions and synthetic pathways to serve as a comprehensive resource for researchers.

Introduction

This compound is a dicarboxylic acid derivative of succinic acid, featuring a benzyl substituent with an amino group at the fourth position of the benzene ring.[1] Its structure, analogous to the C-terminal portion of peptide substrates, makes it a powerful tool for studying and inhibiting carboxypeptidases, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[2] These enzymes play critical roles in protein digestion, post-translational modifications, and the regulation of signaling peptides.[3] Consequently, inhibitors like this compound are valuable research tools and potential starting points for the development of therapeutic agents. Furthermore, this compound serves as a key intermediate in the synthesis of Vigabatrin, an irreversible inhibitor of GABA transaminase used in the treatment of epilepsy.[2]

Carboxypeptidase Inhibition

The most prominent biological role of this compound is its function as a competitive inhibitor of carboxypeptidases.[4] This inhibition is a direct consequence of its structural mimicry of the natural substrates of these enzymes.

Mechanism of Action

This compound binds to the active site of carboxypeptidases, preventing the binding and subsequent cleavage of the natural peptide substrates.[1] The key structural features contributing to its inhibitory potency are:

-

Dicarboxylic Acid Moiety: The two carboxyl groups of the succinic acid backbone are crucial for binding to the active site of the enzyme, mimicking the C-terminal carboxylate of a peptide substrate.[1]

-

Benzyl Group: This hydrophobic group interacts with the S1' subsite of carboxypeptidases, a pocket that typically accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is particularly relevant for inhibitors of Carboxypeptidase A, which has a preference for substrates with aromatic or branched aliphatic C-terminal residues.[2][3]

-

4-Amino Group: The amino group on the benzyl ring can form additional interactions within the enzyme's active site, potentially influencing binding affinity and selectivity.[1]

The binding of this compound is reversible and competitive, meaning it directly competes with the substrate for the same binding site on the enzyme.

Quantitative Data on Inhibition

While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory activity of its parent compound, benzylsuccinic acid, has been well-characterized. It is important to note that this compound is a racemic mixture.

| Compound | Enzyme | Inhibition Type | Ki / IC50 |

| L-Benzylsuccinic Acid | Wheat Serine Carboxypeptidase II | Competitive | 0.2 mM[1] |

| D,L-Benzylsuccinic Acid | Carboxypeptidase A (CPA) | Competitive | Potent inhibitor[5] |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A (CPA) | Competitive | 0.22 µM[6] |

Note: The addition of the 4-amino group is expected to modulate the binding affinity, but specific comparative studies are needed for precise quantification.

Molecular Interactions in the Carboxypeptidase A Active Site

X-ray crystallography studies of carboxypeptidase A in complex with inhibitors like L-benzylsuccinate have provided detailed insights into the molecular interactions governing inhibition. The active site of CPA contains a catalytic zinc ion (Zn2+) and several key amino acid residues that participate in substrate binding and catalysis.[1][7]

The following diagram illustrates the key interactions between L-benzylsuccinate, a close analog of this compound, and the active site of Carboxypeptidase A.

Caption: Binding of L-benzylsuccinate to the CPA active site.

Experimental Protocols

Carboxypeptidase A Inhibition Assay

This protocol describes a general method for determining the inhibitory constant (Ki) of this compound against bovine pancreatic Carboxypeptidase A.

Materials:

-

Bovine pancreatic Carboxypeptidase A (CPA)

-

Substrate: Hippuryl-L-phenylalanine

-

Inhibitor: this compound

-

Reaction Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 254 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of CPA in the reaction buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Assay Setup: In the wells of the 96-well plate, set up the following reactions in triplicate:

-

Blank: Reaction buffer only.

-

Enzyme Control (No Inhibitor): CPA solution and reaction buffer.

-

Inhibitor Wells: CPA solution, reaction buffer, and varying concentrations of the inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (Hippuryl-L-phenylalanine) to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 254 nm over time (e.g., every 30 seconds for 10 minutes). The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and phenylalanine results in an increase in absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate concentrations for each inhibitor concentration.

-

Plot the data using a suitable method, such as a Lineweaver-Burk or Dixon plot, to determine the Ki.

-

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. proteopedia.org [proteopedia.org]

- 2. 6 carboxypeptidase mechanism | PPT [slideshare.net]

- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Amino-D,L-benzylsuccinic Acid in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-D,L-benzylsuccinic Acid is a potent competitive inhibitor of carboxypeptidases, a class of metalloenzymes crucial in various physiological processes, including protein digestion and prohormone processing.[1][2] Its structural similarity to the C-terminal portion of peptide substrates allows it to bind tightly to the active site of these enzymes, particularly Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB), thereby blocking the binding and cleavage of their natural substrates.[1][3] The dicarboxylic acid moiety of the molecule is a key feature for its strong inhibitory activity.[3]

These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetics assays to determine its inhibitory constants (e.g., Kᵢ) and to characterize its mechanism of action against carboxypeptidases. The provided protocols are designed for researchers in academia and industry engaged in enzyme characterization and drug discovery.

Principle of the Assay

The inhibitory effect of this compound on Carboxypeptidase A is typically determined using a spectrophotometric assay. The assay measures the enzymatic hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. Upon cleavage by Carboxypeptidase A, hippuric acid and L-phenylalanine are produced. The reaction is monitored by measuring the increase in absorbance at 254 nm, which is directly proportional to the formation of hippuric acid.[4]

By measuring the rate of the reaction at various substrate and inhibitor concentrations, the mode of inhibition and the inhibition constant (Kᵢ) can be determined using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.

Data Presentation

While this compound is recognized as a potent inhibitor of carboxypeptidases, specific inhibition constants (Kᵢ or IC₅₀) are not extensively reported in the public literature.[5][6] The following table summarizes the available quantitative data for closely related benzylsuccinic acid derivatives to provide a comparative context for experimental work.

| Inhibitor | Enzyme | Inhibition Type | Kᵢ Value | IC₅₀ Value |

| This compound | Carboxypeptidase A | Competitive | Not Reported | Not Reported |

| L-benzylsuccinate | Wheat Serine Carboxypeptidase II | Competitive | 0.2 mM[5] | - |

| L-Benzylsuccinic Acid | Carboxypeptidase A | Competitive | 0.45 µM[5] | - |

| 2-Benzylsuccinic acid | Carboxypeptidase A | - | - | 400 nM[7] |

| 2-Benzylsuccinic acid | Carboxypeptidase M | - | - | 50 µM[8] |

Signaling Pathways and Experimental Workflows

Figure 1: Competitive inhibition of Carboxypeptidase A.

Figure 2: Workflow for determining inhibitor kinetics.

Experimental Protocols

Protocol 1: Determination of Kᵢ for this compound with Bovine Pancreatic Carboxypeptidase A

This protocol is adapted for a 96-well UV-transparent microplate format to determine the inhibition constant (Kᵢ) of this compound as a competitive inhibitor of Carboxypeptidase A.

Materials:

-

This compound (CAS 75043-31-1)

-

Bovine Pancreatic Carboxypeptidase A (CPA), e.g., Sigma-Aldrich C9268

-

Hippuryl-L-phenylalanine (Substrate)

-

Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 254 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a solution of 25 mM Tris-HCl with 500 mM NaCl and adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution (10 mM): Dissolve hippuryl-L-phenylalanine in the assay buffer. Prepare fresh daily.

-

Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.

-

Enzyme Stock Solution (1 mg/mL): Dissolve Carboxypeptidase A in cold assay buffer. Store on ice. Prepare a working solution by diluting the stock to a final concentration that gives a linear reaction rate for at least 10 minutes (typically in the low nM range).

-

-

Assay Setup:

-

Prepare serial dilutions of the substrate (e.g., from 0.1 mM to 2 mM final concentration) and the inhibitor (e.g., from 1 µM to 100 µM final concentration) in assay buffer.

-

In a 96-well plate, set up reactions in triplicate according to the following scheme (total volume of 200 µL):

-

Blank: 180 µL assay buffer + 20 µL enzyme working solution (no substrate).

-

Enzyme Control (No Inhibitor): (180 - x) µL assay buffer + x µL substrate dilution + 20 µL enzyme working solution.

-

Inhibitor Wells: (180 - x - y) µL assay buffer + x µL substrate dilution + y µL inhibitor dilution + 20 µL enzyme working solution.

-

-

Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the enzyme working solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis.

-

Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line (-1/Kₘ,app).

-

Calculate Kᵢ using the following equation: Kₘ,app = Kₘ (1 + [I]/Kᵢ), where [I] is the inhibitor concentration. Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition.

-

Protocol 2: High-Throughput Screening of Carboxypeptidase Inhibitors

This protocol provides a simplified method for screening potential carboxypeptidase inhibitors in a 96-well format.

Materials:

-

Same as Protocol 1.

Procedure:

-

Reagent Preparation:

-

Prepare assay buffer, substrate solution (at a concentration equal to its Kₘ), inhibitor solutions (at a fixed concentration, e.g., 10 µM), and enzyme working solution as described in Protocol 1.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):

-

100% Activity Control: 160 µL assay buffer + 20 µL substrate solution + 20 µL enzyme working solution.

-

0% Activity Control (Blank): 180 µL assay buffer + 20 µL enzyme working solution.

-

Inhibitor Wells: 140 µL assay buffer + 20 µL substrate solution + 20 µL inhibitor solution + 20 µL enzyme working solution.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the enzyme working solution.

-

Measure the absorbance at 254 nm at a single time point after a fixed incubation period (e.g., 15 minutes), or monitor the reaction kinetically as in Protocol 1.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Conclusion

References

- 1. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]

- 2. scbt.com [scbt.com]

- 3. The spectrophotometric determination of human serum carboxypolypeptidase with angiotensin converting enzyme-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. This compound | 61445-53-2 | Benchchem [benchchem.com]

- 6. This compound | RUO | Sigma-Aldrich [benchchem.com]

- 7. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

Application Notes and Protocols: 4-Amino-D,L-benzylsuccinic Acid for Inhibiting Carboxypeptidase A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or bulky aliphatic side chains.[1] Its active site contains a catalytic zinc ion (Zn²⁺) essential for its hydrolytic activity.[1][2] The inhibition of carboxypeptidase A is a key area of research in drug discovery, particularly for conditions where modulating its activity is beneficial.

4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A.[3][4] Its structure mimics the C-terminal portion of peptide substrates, allowing it to bind to the active site and prevent the binding and cleavage of natural substrates.[4] The dicarboxylic acid nature of benzylsuccinic acid and its derivatives is critical for their potent inhibitory activity.[4] While specific kinetic data for this compound is not extensively documented in public literature, the inhibitory activities of its parent compounds, L-benzylsuccinic acid and 2-benzylsuccinic acid, are well-characterized and provide a strong basis for its mechanism of action.[2][4]

This document provides detailed application notes and experimental protocols for researchers interested in studying the inhibition of carboxypeptidase A by this compound.

Data Presentation

| Inhibitor | Target Enzyme | Inhibition Constant | Notes |

| L-Benzylsuccinic Acid | Carboxypeptidase A | Ki = 4.5 x 10⁻⁷ M | A potent competitive inhibitor.[4] |

| 2-Benzylsuccinic Acid | Carboxypeptidase A | IC50 = 400.0 nM | A known inhibitor of carboxypeptidase A.[5] |

| This compound | Carboxypeptidase A | Not specified | Described as a potent competitive inhibitor.[3][4] |

Experimental Protocols

The following is a detailed protocol for determining the inhibitory activity of this compound against carboxypeptidase A using a continuous spectrophotometric rate determination assay. This protocol is adapted from established methods for measuring carboxypeptidase A activity.[1]

Materials:

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

-

This compound (e.g., Santa Cruz Biotechnology sc-280459)[3]

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

1.0 M Sodium Chloride Solution (for enzyme dilution)

-

Ultrapure water

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes (1 cm path length)

-

Pipettes and other standard laboratory equipment

Procedure:

-

Preparation of Reagents:

-

25 mM Tris-HCl Buffer (pH 7.5) with 500 mM NaCl: Prepare a solution containing 3.03 mg/mL Trizma Base and 29.2 mg/mL sodium chloride in ultrapure water. Adjust the pH to 7.5 at 25°C with 1 N HCl.

-

1.0 mM Hippuryl-L-Phenylalanine Solution (Substrate): Prepare a stock solution by dissolving hippuryl-L-phenylalanine in the Tris-HCl buffer to a final concentration of 1.0 mM.

-

Carboxypeptidase A Enzyme Solution: Immediately before use, prepare a solution of carboxypeptidase A in cold 1.0 M NaCl to a concentration of approximately 0.1 mg/mL. The exact concentration should be determined by measuring the absorbance at 280 nm.[6]

-

This compound (Inhibitor) Stock Solution: Prepare a stock solution of this compound in the Tris-HCl buffer. The concentration of the stock solution will depend on the expected Ki value. A starting concentration of 1 mM is recommended.

-

-

Enzyme Inhibition Assay:

-

Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[1]

-

Prepare a series of dilutions of the this compound inhibitor solution in Tris-HCl buffer.

-

In a quartz cuvette, mix the following:

-

2.9 mL of 1.0 mM Hippuryl-L-phenylalanine solution.

-

A specific volume of the diluted inhibitor solution.

-

A volume of Tris-HCl buffer to bring the total volume to 3.0 mL after the addition of the enzyme.

-

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the carboxypeptidase A enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for 3-5 minutes.[1] The rate of hydrolysis is determined by the increase in absorbance due to the formation of hippuric acid.[1]

-

Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.

-

Perform blank measurements containing the substrate and inhibitor but no enzyme.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

-

Visualizations

Experimental Workflow for Carboxypeptidase A Inhibition Assay

Caption: Workflow for determining the inhibition of Carboxypeptidase A.

Mechanism of Competitive Inhibition by this compound

References

- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. This compound | RUO | Sigma-Aldrich [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 61445-53-2 | Benchchem [benchchem.com]

- 5. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

4-Amino-D,L-benzylsuccinic Acid as a precursor for Vigabatrin synthesis

Application Notes and Protocols for the Synthesis of Vigabatrin

A Note on the Synthetic Precursor: While the inquiry specified the use of , a review of established chemical literature and patent filings does not support this compound as a recognized starting material for any major synthetic route to Vigabatrin. 4-Amino-D,L-benzylsuccinic Acid is primarily known as a potent competitive inhibitor of carboxypeptidase.[1][2] This document, therefore, details established and widely recognized methods for the synthesis of Vigabatrin, providing researchers with proven protocols and data.

Vigabatrin, chemically known as (RS)-4-aminohex-5-enoic acid, is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) and is utilized as an anticonvulsant medication.[3][4][5] Its synthesis has been approached through various pathways, aiming for efficiency, scalability, and stereoselectivity, as the (S)-enantiomer is the pharmacologically active form.[5][6] Below are detailed protocols for some of the prominent synthetic routes.

Method 1: Synthesis from 1,4-dichloro-2-butene and Diethyl Malonate

This pathway involves the construction of a vinyl cyclopropane intermediate, followed by amidation and hydrolysis to yield Vigabatrin.[3][7]

Quantitative Data Summary

| Step | Reactants | Product | Purity | Reference |

| 1. Cyclopropanation | 1,4-dichloro-2-butene, Diethyl malonate, Sodium ethoxide | 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester | N/A | [7] |

| 2. Amidation | 2-vinylcyclopropane-1,1-dicarboxylic acid diethyl ester, Ammonia, Formamide | 2-carbonyl-5-vinyl-pyrrolidine-3-amide | N/A | [7] |

| 3. Hydrolysis | 2-carbonyl-5-vinyl-pyrrolidine-3-amide, Acidic conditions | 4-amino-5-hexenoic acid (Crude Vigabatrin) | N/A | [7] |

| 4. Purification via Silylation and Hydrolysis | Crude Vigabatrin, Triisopropylchlorosilane, Triethylamine | Purified Vigabatrin | 99.94% | [7] |

Experimental Protocols

Step 1: Synthesis of 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester

-

To a reaction vessel containing an ethanol solution of sodium ethoxide, heat the solution to 50-60 °C.

-

Slowly add diethyl malonate to the vessel, followed by the addition of hydroquinone.

-

Over a period of 1.5-2 hours, add trans-1,4-dichloro-2-butene dropwise to the reaction mixture.

-

Subsequently, add another portion of sodium ethoxide in ethanol solution over 1-1.5 hours.

-

Heat the mixture to reflux and maintain for 3-3.5 hours to yield 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester.[7]

Step 2: Synthesis of 2-carbonyl-5-vinyl-pyrrolidine-3-amide

-

In a pressure reactor, combine 2-vinylcyclopropane-1,1-dicarboxylic acid diethyl ester with formamide.

-

Introduce ammonia gas into the reactor.

-

Heat the reaction mixture to 110-120 °C and maintain for 18-20 hours to produce 2-carbonyl-5-vinyl-pyrrolidine-3-amide.[7]

Step 3: Synthesis of Crude 4-amino-5-hexenoic acid (Vigabatrin)

-

Hydrolyze 2-carbonyl-5-vinyl-pyrrolidine-3-amide under acidic conditions to obtain the crude product of 4-amino-5-hexenoic acid.[7]

Step 4: Purification of Vigabatrin

-

Dissolve the crude 4-amino-5-hexenoic acid in water.

-

Add triethylamine, and cool the mixture to 5-10 °C.

-

Dropwise, add triisopropyl chlorosilane and stir for 3-4 hours to form the triisopropylsilyl ester.

-

The protected intermediate is then recrystallized from a chloroform/methanol mixture.[7]

-

The purified triisopropylsilyl 4-aminohex-5-enoate is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in aqueous methanol) to yield high-purity Vigabatrin.[7] For instance, dissolving the purified intermediate in 50% aqueous methanol, adding 30% sodium hydroxide solution, and heating to 45 °C for 2 hours, followed by workup, can yield Vigabatrin with a purity of 99.94%.[7]

Workflow Diagram

Caption: Synthesis of Vigabatrin from 1,4-dichloro-2-butene.

Method 2: Synthesis from Pyroglutamic Acid

This pathway utilizes a chiral pool starting material to potentially achieve an enantioselective synthesis of Vigabatrin.

Experimental Protocol

A known method involves the reduction of pyroglutamic acid to the corresponding alcohol, followed by acylation and reaction with a cyanide source.[3]

-

Reduction of Pyroglutamic Acid: Reduce pyroglutamic acid to 5-(hydroxymethyl)pyrrolidin-2-one using a suitable reducing agent.

-

Acylation: Acylate the resulting alcohol with p-toluenesulfonyl chloride to form 5-(tosyloxymethyl)pyrrolidin-2-one.

-

Cyanation: React the tosylated intermediate with a cyanide source, such as sodium cyanide in hot dimethylformamide (DMF), to yield 5-(cyanomethyl)pyrrolidin-2-one.[3]

-

Further Steps: This intermediate can then be further elaborated to introduce the vinyl group and hydrolyze the lactam and nitrile to afford Vigabatrin.

Workflow Diagram

Caption: Synthetic pathway to a Vigabatrin intermediate from pyroglutamic acid.

Method 3: Purification of Crude Vigabatrin

High purity is essential for pharmaceutical applications. This protocol details a common recrystallization method for crude Vigabatrin.

Quantitative Data for Purification

| Starting Material | Solvents | Yield/Purity | Reference |

| 100g Crude Vigabatrin | Water, Acetic Acid, Isopropyl Alcohol | High Purity | [8] |

| 50g Crude Vigabatrin | Water, Acetic Acid, Isopropyl Alcohol | High Purity | [8] |